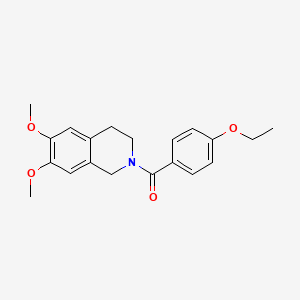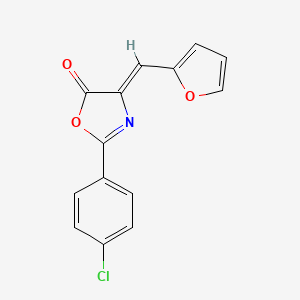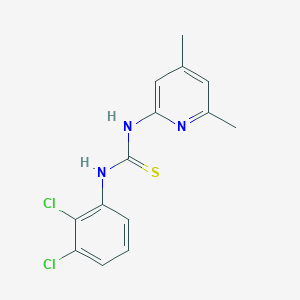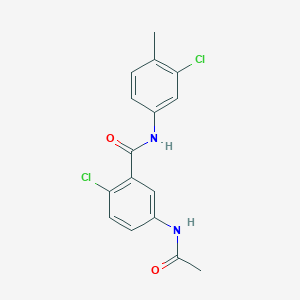![molecular formula C10H11BrN4O B5740119 4-bromo-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole](/img/structure/B5740119.png)
4-bromo-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "BDMP" and is a pyrazole-based compound that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of BDMP is not fully understood, but it is believed to act by inhibiting the activity of several enzymes involved in the inflammatory process. It has been shown to inhibit the activity of cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. BDMP has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
BDMP has been found to exhibit significant anticancer activity, particularly against breast cancer cells. It has also been shown to possess anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BDMP has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory process.
Vorteile Und Einschränkungen Für Laborexperimente
BDMP has several advantages for use in lab experiments, including its high yield of synthesis, low toxicity, and potential applications in various fields. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research involving BDMP, including further studies on its anticancer and anti-inflammatory properties, as well as its potential applications in other fields such as neuropharmacology and immunology. Additionally, further research is needed to fully understand the mechanism of action of BDMP and to identify potential side effects. Overall, BDMP has significant potential for various scientific research applications, and further studies are needed to fully explore its potential.
Synthesemethoden
BDMP can be synthesized through various methods, including the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 1-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of a carbonyl group. Another method involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 1-methyl-1H-pyrazole-5-carboxylic acid hydrazide, followed by the addition of a carbonyl group. Both methods result in the formation of BDMP with high yields.
Wissenschaftliche Forschungsanwendungen
BDMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant anticancer activity, particularly against breast cancer cells. BDMP has also been shown to possess anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BDMP has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory process.
Eigenschaften
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c1-6-9(11)7(2)15(13-6)10(16)8-4-5-12-14(8)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVWCIRKBKGRDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=NN2C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)


![N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)
![N-(3,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5740128.png)
![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5740150.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5740166.png)